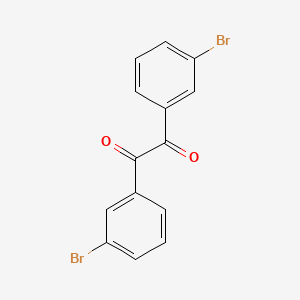

1,2-Bis(3-bromophenyl)ethane-1,2-dione

Description

1,2-Bis(3-bromophenyl)ethane-1,2-dione (BBPED) is a symmetrically substituted ethane-1,2-dione derivative featuring two 3-bromophenyl groups. This compound has garnered attention in materials science due to its unique structural and electronic properties. Recent studies highlight its application in flexible organic single crystals, which exhibit elastic bending and plastic twisting capabilities (Figure 1). These properties arise from its planar dione core and halogen-substituted aromatic rings, enabling anisotropic molecular packing and robust intermolecular interactions .

Properties

IUPAC Name |

1,2-bis(3-bromophenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYSRWNBAYVIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-bromophenyl)ethane-1,2-dione can be synthesized through multiple-step reactions starting from suitable precursors. One common method involves the bromination of benzil (1,2-diphenylethane-1,2-dione) using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-bromophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the diketone group to alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent are used for substitution reactions

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,2-Bis(3-bromophenyl)ethane-1,2-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of advanced materials and as a building block for various chemical products .

Mechanism of Action

The mechanism of action of 1,2-Bis(3-bromophenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and diketone group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

BBPED belongs to the ethane-1,2-dione family, characterized by a central 1,2-diketone core. Key comparisons with structurally related compounds include:

Key Observations :

- Halogen Effects : Bromine in BBPED increases molecular weight and lipophilicity compared to fluorine () or methoxy () analogs. Bromine’s polarizability also strengthens halogen bonding, critical for BBPED’s crystal flexibility .

- Electronic Tuning : Nitro and methoxy groups dramatically alter electronic properties. Nitro derivatives () are electron-deficient, whereas methoxy analogs () are electron-rich, impacting reactivity and applications.

Physicochemical Properties

- For example, 1,2-bis(4-fluorophenyl)ethane-1,2-dione melts at ~175°C, while methoxy derivatives (e.g., 1,2-bis(4-methoxyphenyl)ethane-1,2-dione) melt at ~209°C .

- Solubility : BBPED’s bromine substituents likely reduce water solubility compared to pyridinyl or methoxy-substituted diones (). For instance, 1-phenyl-2-pyridinylethane-1,2-diones exhibit 10-fold higher aqueous solubility than benzil analogs due to polar pyridinyl groups .

Spectroscopic and Crystallographic Data

- IR/NMR: Bromine’s inductive effect in BBPED would downshift carbonyl IR absorption (~1680–1700 cm⁻¹) compared to non-halogenated diones. For example, 1,2-bis(4-fluorophenyl)ethane-1,2-dione shows C=O stretches at 1675 cm⁻¹ .

- Crystal Packing : BBPED forms needle-shaped crystals with 2D elasticity, whereas (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione adopts an s-trans conformation with planar aromatic rings .

Biological Activity

1,2-Bis(3-bromophenyl)ethane-1,2-dione (BBPED), also known as 3,3'-dibromobenzil, is an organic compound characterized by its unique structure comprising two bromophenyl groups attached to a central ethane-1,2-dione moiety. This compound has attracted significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C14H8Br2O2

- Molecular Weight : 368.02 g/mol

- IUPAC Name : this compound

- Structure : The compound features two bromine atoms on the phenyl rings and a diketone functional group, which enhances its reactivity and biological interactions.

The biological activity of BBPED is primarily attributed to its ability to interact with various molecular targets. The presence of bromine atoms enhances its electron-withdrawing characteristics, influencing its reactivity with biomolecules. Key mechanisms include:

- Covalent Bond Formation : BBPED can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

- Redox Reactions : The compound participates in redox reactions that affect oxidative stress pathways within cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

Biological Activities

Research has demonstrated that BBPED exhibits several notable biological activities:

- Anticancer Activity : Studies indicate that BBPED can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, it has shown effectiveness against breast cancer cells by triggering cell cycle arrest and apoptosis .

- Antimicrobial Properties : BBPED has been investigated for its antimicrobial effects against a range of pathogens. In vitro studies suggest it can inhibit the growth of certain bacterial strains, potentially offering a new avenue for antibiotic development .

- Anti-inflammatory Effects : Preliminary research suggests that BBPED may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activities of BBPED:

-

Anticancer Study :

- A study evaluated the cytotoxic effects of BBPED on MCF-7 (breast cancer) cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .

-

Antimicrobial Screening :

- In a screening assay against Gram-positive and Gram-negative bacteria, BBPED demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .

-

Mechanistic Insights :

- Research exploring the mechanism of action revealed that BBPED induces oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Summary Table of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Anti-inflammatory | Potential anti-inflammatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.